1,3-Dibromo-5-tetradecylbenzene

Description

The exact mass of the compound 1,3-Dibromo-5-tetradecylbenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,3-Dibromo-5-tetradecylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dibromo-5-tetradecylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

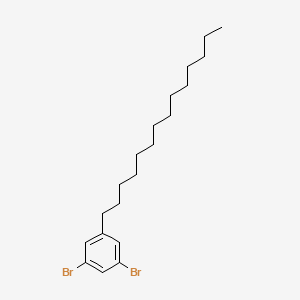

Structure

3D Structure

Properties

IUPAC Name |

1,3-dibromo-5-tetradecylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32Br2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-15-19(21)17-20(22)16-18/h15-17H,2-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEEYQDRVVZEMDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC1=CC(=CC(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157761-91-6 | |

| Record name | 1,3-Dibromo-5-tetradecylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Value of 1,3-Dibromo-5-tetradecylbenzene

An In-depth Technical Guide to the Synthesis of 1,3-Dibromo-5-tetradecylbenzene

This guide provides a comprehensive technical overview of a robust and efficient synthetic pathway for 1,3-Dibromo-5-tetradecylbenzene, a valuable intermediate in the fields of materials science and complex organic synthesis. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, justify methodological choices, and provide detailed, actionable protocols.

1,3-Dibromo-5-tetradecylbenzene is a uniquely functionalized aromatic compound. Its structure features a long C14 alkyl chain, which imparts significant lipophilicity and can influence the self-assembly and solubility properties of larger molecules. The two bromine atoms at the meta positions serve as versatile synthetic handles, readily participating in a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to enable the construction of complex molecular architectures. This strategic combination of a long aliphatic tail and reactive halogen sites makes it a key building block for liquid crystals, organic semiconductors, and functional polymers.

The most logical and widely applicable synthetic approach involves a two-stage process: a Friedel-Crafts acylation to append the carbon backbone to the aromatic ring, followed by a complete reduction of the resulting ketone to the desired alkane. This guide will detail this pathway, offering a choice of reduction methodologies to accommodate varying substrate sensitivities and laboratory conditions.

Part 1: Friedel-Crafts Acylation: Forging the Carbon-Carbon Bond

The initial and most critical step is the creation of a carbon-carbon bond between the aromatic core and the alkyl chain. A Friedel-Crafts acylation is the method of choice for this transformation, as it circumvents the carbocation rearrangements often problematic in direct Friedel-Crafts alkylations.[1][2] This reaction acylates 1,3-dibromobenzene with tetradecanoyl chloride to yield the key intermediate, 1-(3,5-dibromophenyl)tetradecan-1-one.

Mechanism and Scientific Rationale

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution.[3][4][5] The reaction is initiated by a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), which coordinates to the chlorine atom of the tetradecanoyl chloride. This coordination polarizes the carbon-chlorine bond, leading to the formation of a highly electrophilic acylium ion.[4][6]

The electron-rich π system of the 1,3-dibromobenzene ring then acts as a nucleophile, attacking the acylium ion. This attack temporarily disrupts the ring's aromaticity, forming a resonance-stabilized carbocation intermediate known as a sigma complex. The two bromine atoms on the ring are deactivating but act as meta-directors for electrophilic substitution. Therefore, the incoming acyl group is directed to the C-5 position, the position least deactivated by the inductive effects of the two halogens. Finally, a weak base (such as the AlCl₄⁻ complex) abstracts a proton from the carbon bearing the new acyl group, restoring aromaticity and yielding the final ketone product, 1-(3,5-dibromophenyl)tetradecan-1-one.

Diagram 1: Mechanism of Friedel-Crafts Acylation

Caption: Formation of the acylium ion and subsequent electrophilic attack.

Experimental Protocol: Synthesis of 1-(3,5-dibromophenyl)tetradecan-1-one

This protocol is a representative procedure and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Table 1: Reagents for Friedel-Crafts Acylation

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 1,3-Dibromobenzene | 235.90 | 10.0 g | 42.4 | 1.0 |

| Tetradecanoyl Chloride | 246.82 | 11.4 g | 46.2 | 1.1 |

| Aluminum Chloride (anhydrous) | 133.34 | 6.2 g | 46.5 | 1.1 |

| Dichloromethane (DCM) | - | 150 mL | - | - |

| 6M Hydrochloric Acid | - | 100 mL | - | - |

Step-by-Step Procedure:

-

Reaction Setup: To a dry 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (6.2 g).

-

Solvent Addition: Add dry dichloromethane (100 mL) to the flask and cool the resulting suspension to 0 °C in an ice-water bath.

-

Acyl Chloride Addition: Slowly add tetradecanoyl chloride (11.4 g) to the stirred suspension via the dropping funnel over 15 minutes. Stir the mixture for an additional 20 minutes at 0 °C.

-

Arene Addition: In a separate flask, dissolve 1,3-dibromobenzene (10.0 g) in 50 mL of dry dichloromethane. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Quenching: Carefully and slowly pour the reaction mixture onto 200 g of crushed ice containing 50 mL of concentrated hydrochloric acid. This step should be performed with caution due to the exothermic nature of the quench.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with 100 mL of 2M NaOH, 100 mL of water, and 100 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure ketone as a white or off-white solid.

Part 2: Reduction of the Carbonyl Group to a Methylene Group

With the ketone intermediate in hand, the final step is the deoxygenation of the carbonyl group to an alkane. The choice between the two primary methods, the Clemmensen reduction (acidic conditions) and the Wolff-Kishner reduction (basic conditions), depends on the presence of other functional groups in the molecule that might be sensitive to acid or base.[1] For this specific substrate, which lacks acid- or base-sensitive groups, both methods are viable.

Method A: Clemmensen Reduction

The Clemmensen reduction is a classic method that employs zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid to reduce aldehydes and ketones to alkanes.[7][8][9] It is particularly effective for aryl-alkyl ketones that are stable to harsh acidic conditions.[7][9]

Mechanism and Rationale: The precise mechanism of the Clemmensen reduction is complex and not fully elucidated due to its heterogeneous nature on the zinc surface.[7] However, it is generally believed to involve electron transfer from the metal surface to the protonated carbonyl carbon.[8] The reaction is thought to proceed through organozinc intermediates, possibly involving zinc carbenoids, which are successively protonated and reduced until the hydrocarbon is formed.[7] This method is advantageous for its simplicity and use of relatively inexpensive reagents.

Diagram 2: Proposed Clemmensen Reduction Pathway

Caption: A simplified view of the heterogeneous Clemmensen reduction.

Experimental Protocol: Clemmensen Reduction

-

Zinc Amalgam Preparation: In a flask, activate zinc dust (20 g) by swirling for 2 minutes with 5% aqueous HCl (30 mL). Decant the liquid, and wash the zinc with water. Add a solution of mercury(II) chloride (2.0 g) in 30 mL of water and swirl for 3 minutes. Decant the aqueous solution and wash the resulting zinc amalgam with water.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the freshly prepared zinc amalgam, 20 mL of water, and 40 mL of concentrated hydrochloric acid.

-

Substrate Addition: Add the 1-(3,5-dibromophenyl)tetradecan-1-one (5.0 g) dissolved in 50 mL of toluene to the flask.

-

Reflux: Heat the mixture to a vigorous reflux with strong stirring for 6-8 hours. Periodically (e.g., every 2 hours), add an additional 5 mL of concentrated HCl to maintain the acidic conditions.

-

Workup: After cooling to room temperature, decant the toluene layer. Extract the aqueous slurry with two 30 mL portions of toluene.

-

Washing and Drying: Combine the organic extracts, wash with water and then with saturated sodium bicarbonate solution until neutral. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using hexane as the eluent.

Method B: Wolff-Kishner Reduction

The Wolff-Kishner reduction serves as an excellent alternative, operating under strongly basic conditions.[10][11] It is ideal for substrates that cannot tolerate strong acid. The reaction involves two stages: the formation of a hydrazone, followed by base-catalyzed reduction with the elimination of nitrogen gas.[12][13]

Mechanism and Rationale: The ketone first reacts with hydrazine (N₂H₄) to form a hydrazone intermediate. In the presence of a strong base (like KOH or potassium tert-butoxide) and high temperatures (typically in a high-boiling solvent like ethylene glycol), the terminal nitrogen of the hydrazone is deprotonated.[10] A subsequent proton transfer from the solvent to the carbon atom, followed by another deprotonation at the nitrogen, generates a diimide anion. This unstable intermediate collapses, liberating thermodynamically stable nitrogen gas (N₂) and forming a carbanion.[12] This carbanion is then rapidly protonated by the solvent to yield the final alkane product. The formation of N₂ gas is the primary driving force for the reaction.[12]

Diagram 3: Wolff-Kishner Reduction Mechanism

Caption: Stepwise mechanism of the Wolff-Kishner reduction.

Experimental Protocol: Wolff-Kishner Reduction (Huang-Minlon Modification)

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine 1-(3,5-dibromophenyl)tetradecan-1-one (5.0 g), potassium hydroxide (4.0 g), hydrazine hydrate (8 mL), and diethylene glycol (50 mL).

-

Hydrazone Formation: Heat the mixture to reflux (around 130-140 °C) for 2 hours to ensure complete formation of the hydrazone.

-

Water Removal: Reconfigure the apparatus for distillation and remove the water and excess hydrazine by distilling until the internal temperature reaches 190-200 °C.

-

Reduction: Once the temperature has stabilized, reattach the reflux condenser and continue to heat at reflux for an additional 4-6 hours. The solution will typically become clear as the reaction completes.

-

Workup: Cool the reaction mixture and pour it into 200 mL of water. Extract the product with diethyl ether or hexane (3 x 50 mL).

-

Washing and Drying: Combine the organic layers, wash with 1M HCl, then with water until neutral. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography (hexane eluent) or recrystallization from a suitable solvent like methanol.

Part 3: Product Purification and Characterization

Independent of the chosen reduction method, the final product, 1,3-Dibromo-5-tetradecylbenzene, requires purification and rigorous characterization to confirm its identity and purity.

Table 2: Physicochemical Properties of 1,3-Dibromo-5-tetradecylbenzene

| Property | Value | Source |

| CAS Number | 157761-91-6 | [14][15] |

| Molecular Formula | C₂₀H₃₂Br₂ | [14] |

| Molecular Weight | 432.28 g/mol | [14] |

| Appearance | White to light yellow powder or crystal | [15] |

| Melting Point | 37 °C (approx. 35-39 °C range) | [14][15] |

| Boiling Point | 210 °C @ 0.2 mmHg | [14] |

| Solubility | Soluble in toluene, hexane, chloroform | [14] |

Analytical Characterization

-

¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural confirmation. Expected signals include: a triplet for the terminal methyl group of the alkyl chain (~0.88 ppm), a large multiplet for the methylene groups of the chain (~1.2-1.6 ppm), a triplet for the benzylic methylene group (~2.5-2.6 ppm), and two distinct signals for the aromatic protons. The proton at the C-4 position will appear as a triplet (or more accurately, a triplet of fine doublets) due to coupling with the two equivalent protons at C-2 and C-6, while the protons at C-2 and C-6 will appear as a doublet.[16][17]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the aromatic carbons (with the carbon atoms bonded to bromine appearing at lower field) and the series of aliphatic carbons in the tetradecyl chain.[16]

-

Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) will show a characteristic molecular ion cluster (M, M+2, M+4) with an intensity ratio of approximately 1:2:1, which is the signature isotopic pattern for a molecule containing two bromine atoms.[18]

Conclusion

The synthesis of 1,3-Dibromo-5-tetradecylbenzene is reliably achieved through a two-step sequence involving Friedel-Crafts acylation of 1,3-dibromobenzene followed by the reduction of the intermediate ketone. This guide provides two field-proven, alternative protocols for the reduction step—the acidic Clemmensen reduction and the basic Wolff-Kishner reduction—allowing for flexibility based on available reagents and equipment. The detailed mechanistic insights and step-by-step protocols herein provide researchers with a robust framework for the successful and efficient production of this versatile chemical building block. Proper purification and characterization using the analytical methods described are essential to ensure the high purity required for subsequent applications in advanced material synthesis and drug discovery.

References

- Wiley-VCH. (2007). Supporting Information.

- Benchchem. Application of 1,3-Bis(bromomethyl)-5-methylbenzene in Macrocycle Synthesis: Detailed Notes and Protocols.

- Benchchem. An In-depth Technical Guide to the Synthesis of 1,3-Dibromo-5-nitrobenzene from Nitrobenzene.

- Wikipedia. Clemmensen reduction.

- Wikipedia. Wolff–Kishner reduction.

- Benchchem. Application Notes and Protocols for Large-Scale Synthesis of 1,3-Dibromo-5-nitrobenzene Derivatives.

- Clemmensen Reduction. (n.d.). Cambridge University Press.

- CLEMMENSEN REDUCTION. (n.d.).

- TCI AMERICA. Clemmensen Reduction.

- Labsolu.ca. 1,3-Dibromo-5-tetradecylbenzene.

- Benchchem. The Synthetic Versatility of 1,3-Dibromo-5-nitrobenzene: A Technical Guide for Organic Synthesis.

- Friedel-Crafts Acetylation of Bromobenzene. (n.d.).

- NIST. Benzene, 1,3-dibromo-. NIST Chemistry WebBook.

- Lumen Learning. 21.6. Wolff-Kishner reduction. Organic Chemistry II.

- Juniper Publishers. (2024). The Clemmensen Reduction.

- Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions.

- Khan Academy. Friedel-Crafts acylation (video).

- ChemicalBook. 1,3-Dibromo-5-chlorobenzene(14862-52-3) 1H NMR spectrum.

- Organic Chemistry Portal. Wolff-Kishner Reduction.

- Quora. (2017). What is the mechanism of Wolff-Kishner reductions?.

- Khan Academy. Friedel-Crafts acylation.

- Semantic Scholar. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid.

- NIST. Benzene, tetradecyl-. NIST Chemistry WebBook.

- Open Yale Courses. CHEM 125b - Lecture 26 - Aromatic Substitution in Synthesis: Friedel-Crafts and Moses Gomberg.

- TCI AMERICA. 1,3-Dibromo-5-tetradecylbenzene | 157761-91-6.

- Tokyo Chemical Industry (India) Pvt. Ltd. 1,3-Dibromo-5-tetradecylbenzene 157761-91-6.

- Reich, H. (2020). NMR Spectroscopy. University of Wisconsin - Madison.

- ChemicalBook. 1-Bromotetradecane synthesis.

- The Organic Chemistry Tutor. (2015). Proton NMR Skills (Benzene Derivatives) - Part 1. YouTube.

- PMC. (n.d.). Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol.

- Ibrahim, D. H., et al. (2022). Synthesis and styrene copolymerization of novel dibromo and dichloro ring-disubstituted isobutyl phenylcyanoacrylates. ChemRxiv.

- NIST. Benzene, tetradecyl-. NIST Chemistry WebBook.

- NIST. Benzene, tetradecyl-. NIST Chemistry WebBook.

- NIST. Benzene, tetradecyl-. NIST Chemistry WebBook.

- BLD Pharm. 3,3'',5,5''-Tetrabromo-5'-(3,5-dibromophenyl)-1,1':3',1''-terphenyl.

- NIH. Tetradecylbenzene. PubChem.

- PMC. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug.

-

PMC. (2024). Synthesis of 1,3,5-Triazepines and Benzo[f][10][19][20]triazepines and Their Biological Activity: Recent Advances and New Approaches. Retrieved from

- ResearchGate. 1,3,5-Tris(p-bromophenyl)benzene.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. CHEM 125b - Lecture 26 - Aromatic Substitution in Synthesis: Friedel-Crafts and Moses Gomberg | Open Yale Courses [oyc.yale.edu]

- 3. maths.tcd.ie [maths.tcd.ie]

- 4. Khan Academy [khanacademy.org]

- 5. Khan Academy [khanacademy.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 8. Clemmensen Reduction (Chapter 30) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 9. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 10. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 11. quora.com [quora.com]

- 12. 21.6. Wolff-Kishner reduction | Organic Chemistry II [courses.lumenlearning.com]

- 13. Wolff-Kishner Reduction [organic-chemistry.org]

- 14. labsolu.ca [labsolu.ca]

- 15. 1,3-Dibromo-5-tetradecylbenzene | 157761-91-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 16. organicchemistrydata.org [organicchemistrydata.org]

- 17. m.youtube.com [m.youtube.com]

- 18. Benzene, 1,3-dibromo- [webbook.nist.gov]

- 19. application.wiley-vch.de [application.wiley-vch.de]

- 20. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 1,3-Dibromo-5-tetradecylbenzene

CAS Number: 157761-91-6

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dibromo-5-tetradecylbenzene is a halogenated aromatic compound characterized by a benzene ring substituted with two bromine atoms at the meta positions and a long C14 alkyl chain (tetradecyl group). This unique trifunctional arrangement offers a versatile platform for the synthesis of complex molecular architectures. The presence of two reactive bromine atoms allows for sequential and site-selective functionalization through various cross-coupling reactions, making it a valuable building block in the fields of materials science and organic synthesis. The long alkyl chain imparts solubility in organic solvents and can influence the self-assembly and morphological properties of resulting materials. This guide provides a comprehensive overview of the synthesis, characterization, reactivity, and potential applications of 1,3-dibromo-5-tetradecylbenzene, with a focus on its utility in the development of novel organic electronic materials.

Physicochemical Properties

A summary of the key physicochemical properties of 1,3-dibromo-5-tetradecylbenzene is presented in Table 1.

Table 1: Physicochemical Properties of 1,3-Dibromo-5-tetradecylbenzene

| Property | Value | Source(s) |

| CAS Number | 157761-91-6 | [1] |

| Molecular Formula | C₂₀H₃₂Br₂ | [1] |

| Molecular Weight | 432.28 g/mol | [1] |

| Appearance | White to light yellow powder or crystal | |

| Melting Point | 37 °C | [1] |

| Boiling Point | 210 °C at 0.2 mmHg | [1] |

| Solubility | Soluble in toluene | [1] |

| Purity | >97.0% (GC) |

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of 1,3-dibromo-5-tetradecylbenzene.

Step 1: Friedel-Crafts Acylation of 1,3-Dibromobenzene

The synthesis commences with the Friedel-Crafts acylation of 1,3-dibromobenzene with tetradecanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Reaction: 1,3-Dibromobenzene + Tetradecanoyl chloride --(AlCl₃)--> 1-(3,5-Dibromophenyl)tetradecan-1-one

Causality of Experimental Choices:

-

Substrates: 1,3-Dibromobenzene is chosen as the starting material due to the meta-directing effect of the bromine atoms. While bromine is a deactivating group, the acylation will preferentially occur at the C5 position, which is sterically accessible and electronically favored. Tetradecanoyl chloride is the acylating agent that introduces the 14-carbon chain.

-

Catalyst: A strong Lewis acid like AlCl₃ is essential to activate the acyl chloride by forming a highly electrophilic acylium ion, which then attacks the aromatic ring.[2]

-

Solvent: An inert solvent, such as dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂), is typically used for Friedel-Crafts reactions.

Experimental Protocol (Representative):

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add 1,3-dibromobenzene (1.0 eq) and anhydrous dichloromethane.

-

Cool the mixture to 0 °C in an ice bath.

-

Carefully add anhydrous aluminum chloride (1.1 eq) in portions.

-

Add tetradecanoyl chloride (1.05 eq) dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-(3,5-dibromophenyl)tetradecan-1-one.

Step 2: Reduction of the Ketone

The carbonyl group of the intermediate ketone is then reduced to a methylene group to yield the final product. The Clemmensen reduction (using amalgamated zinc and concentrated hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base like potassium hydroxide) are suitable methods.

Reaction: 1-(3,5-Dibromophenyl)tetradecan-1-one --(Reduction)--> 1,3-Dibromo-5-tetradecylbenzene

Causality of Experimental Choices:

-

Clemmensen Reduction: This method is effective for reducing aryl ketones that are stable to strong acidic conditions.

-

Wolff-Kishner Reduction: This is a suitable alternative if the substrate is sensitive to acid. It is carried out under basic conditions.

Experimental Protocol (Clemmensen Reduction - Representative):

-

Prepare amalgamated zinc by stirring zinc dust (excess) with a 5% aqueous solution of mercuric chloride for 5 minutes. Decant the solution and wash the zinc with water.

-

In a round-bottom flask, add the amalgamated zinc, concentrated hydrochloric acid, water, and toluene.

-

Add 1-(3,5-dibromophenyl)tetradecan-1-one (1.0 eq) to the mixture.

-

Heat the mixture to reflux with vigorous stirring for 24-48 hours. Additional portions of concentrated hydrochloric acid may be added during the reflux.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and separate the organic layer.

-

Extract the aqueous layer with toluene.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford 1,3-dibromo-5-tetradecylbenzene.

Spectroscopic Characterization

While experimental spectra for 1,3-dibromo-5-tetradecylbenzene are not publicly available, its spectroscopic features can be reliably predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the long alkyl chain.

Table 2: Predicted ¹H NMR Chemical Shifts for 1,3-Dibromo-5-tetradecylbenzene

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic H (C4-H, C6-H) | ~7.4 | d | 2H |

| Aromatic H (C2-H) | ~7.2 | t | 1H |

| Benzylic CH₂ | ~2.6 | t | 2H |

| Alkyl CH₂ (adjacent to benzylic) | ~1.6 | m | 2H |

| Bulk Alkyl (CH₂)₁₀ | ~1.2-1.4 | m | 20H |

| Terminal CH₃ | ~0.9 | t | 3H |

Interpretation:

-

The aromatic region will display two signals corresponding to the two types of aromatic protons. The two equivalent protons at the C4 and C6 positions will appear as a doublet, and the single proton at the C2 position will appear as a triplet due to coupling with the adjacent two protons.

-

The benzylic protons (CH₂ group attached to the benzene ring) will be deshielded and appear as a triplet around 2.6 ppm.

-

The long alkyl chain will show a complex multiplet for the bulk of the methylene groups between approximately 1.2 and 1.4 ppm.

-

The terminal methyl group will appear as a triplet around 0.9 ppm.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for 1,3-Dibromo-5-tetradecylbenzene

| Carbon | Chemical Shift (δ, ppm) |

| Aromatic C-Br (C1, C3) | ~123 |

| Aromatic CH (C4, C6) | ~130 |

| Aromatic CH (C2) | ~128 |

| Aromatic C-Alkyl (C5) | ~145 |

| Benzylic CH₂ | ~36 |

| Alkyl CH₂ | ~22-32 |

| Terminal CH₃ | ~14 |

Interpretation:

-

The aromatic region will show four distinct signals for the four types of aromatic carbons. The carbons attached to the bromine atoms will be significantly shielded.

-

The benzylic carbon will appear around 36 ppm.

-

The carbons of the long alkyl chain will resonate in the typical aliphatic region (22-32 ppm).

-

The terminal methyl carbon will be the most shielded, appearing around 14 ppm.

Mass Spectrometry (Predicted Fragmentation)

Electron ionization mass spectrometry (EI-MS) of 1,3-dibromo-5-tetradecylbenzene is expected to show a molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A prominent molecular ion peak should be observed at m/z = 432, with a characteristic isotopic pattern for two bromine atoms (M⁺, M⁺+2, M⁺+4 in a ratio of approximately 1:2:1).

-

Benzylic Cleavage: The most significant fragmentation pathway for long-chain alkylbenzenes is the cleavage of the bond beta to the aromatic ring, leading to the formation of a stable tropylium or benzyl cation.[3] This would result in a major fragment at m/z = 263/265/267 (C₇H₄Br₂⁺).

-

Loss of Alkyl Chain: Fragmentation of the alkyl chain will lead to a series of peaks separated by 14 mass units (CH₂).

Reactivity and Synthetic Utility

The synthetic utility of 1,3-dibromo-5-tetradecylbenzene stems from the reactivity of its two bromine atoms, which can be selectively or sequentially functionalized using a variety of palladium-catalyzed cross-coupling reactions. This allows for the construction of complex, multi-substituted aromatic compounds.

Cross-Coupling Reactions

Sources

An In-depth Technical Guide to the Physical Properties of 1,3-Dibromo-5-tetradecylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dibromo-5-tetradecylbenzene is a substituted aromatic compound with the chemical formula C₂₀H₃₂Br₂. Its structure, featuring a benzene ring functionalized with two bromine atoms and a long alkyl chain, imparts specific physical and chemical properties that make it a molecule of interest in various fields of chemical synthesis and materials science. The presence of the dibrominated benzene core provides a reactive scaffold for further chemical modifications, such as cross-coupling reactions, while the long tetradecyl chain confers significant lipophilicity. This unique combination of features makes it a valuable building block in the synthesis of complex organic molecules, including potential applications in drug development as a hydrophobic fragment or in the creation of novel materials with tailored electronic or self-assembly properties.

This technical guide provides a comprehensive overview of the core physical properties of 1,3-Dibromo-5-tetradecylbenzene, supported by detailed experimental protocols for their determination. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the essential data and methodologies required for the effective handling, characterization, and application of this compound.

Core Physical Properties

The physical characteristics of a compound are critical for its application in research and development, influencing factors such as reaction conditions, purification methods, and formulation. The key physical properties of 1,3-Dibromo-5-tetradecylbenzene are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₂₀H₃₂Br₂ | [1] |

| Molecular Weight | 432.28 g/mol | [1] |

| CAS Number | 157761-91-6 | [1] |

| Appearance | White to light yellow or light orange powder/crystal | [2] |

| Melting Point | 35.0 to 39.0 °C | [2] |

| Boiling Point | 210 °C at 0.2 mmHg | [1] |

| Solubility | Soluble in Toluene | [1] |

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is fundamental to verifying the identity and purity of a chemical compound. This section provides detailed, step-by-step methodologies for key experimental procedures.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity, whereas a broad and depressed melting range suggests the presence of impurities.

Methodology:

-

Sample Preparation: A small amount of finely powdered 1,3-Dibromo-5-tetradecylbenzene is introduced into a capillary tube, which is then sealed at one end.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point, followed by a slower, more precise heating rate (e.g., 1-2 °C per minute) as the expected melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes liquid (the completion of melting) are recorded. This range is the melting point of the sample.

Caption: Workflow for Boiling Point Determination under Reduced Pressure.

Solubility Determination

Understanding a compound's solubility is essential for selecting appropriate solvents for reactions, purification, and formulation.

Methodology:

-

Solvent Selection: A known volume of the chosen solvent (e.g., toluene) is placed in a vial.

-

Solute Addition: A small, pre-weighed amount of 1,3-Dibromo-5-tetradecylbenzene is added to the solvent.

-

Mixing: The mixture is agitated (e.g., by stirring or sonication) to facilitate dissolution.

-

Observation: The mixture is observed for complete dissolution. If the solute dissolves completely, more is added incrementally until saturation is reached (i.e., solid material remains undissolved). The amount of solute that dissolves in the given volume of solvent at a specific temperature is recorded.

Predicted Spectroscopic Properties: ¹H and ¹³C NMR

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the long alkyl chain.

-

Aromatic Protons: The benzene ring has three protons. Due to the substitution pattern, two protons will be in one chemical environment and one in another. We would expect to see two signals in the aromatic region (typically δ 7.0-8.0 ppm). The proton situated between the two bromine atoms will likely appear as a triplet, while the other two equivalent protons will appear as a doublet. Based on data for 1,3-dibromobenzene, the chemical shifts are expected to be around δ 7.2-7.6 ppm. * Alkyl Chain Protons:

-

The benzylic protons (-CH₂- attached to the benzene ring) will be deshielded and are expected to appear as a triplet around δ 2.6 ppm.

-

The protons of the methylene groups (-CH₂-) along the chain will appear as a broad multiplet in the region of δ 1.2-1.6 ppm.

-

The terminal methyl group (-CH₃) protons will be the most shielded and are expected to appear as a triplet around δ 0.9 ppm.

-

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will provide information about the different carbon environments in the molecule.

-

Aromatic Carbons: The benzene ring has six carbons. Due to symmetry, we expect four distinct signals in the aromatic region (δ 120-150 ppm). The carbons directly attached to the bromine atoms will be significantly shifted. Based on data for 1,3-dibromo-5-methylbenzene, we can estimate the signals for the brominated carbons to be around δ 123 ppm, the carbon attached to the alkyl chain around δ 145 ppm, and the other aromatic carbons between δ 125-135 ppm.

-

Alkyl Chain Carbons: The fourteen carbons of the tetradecyl chain will give rise to a series of signals in the aliphatic region (δ 10-40 ppm). The benzylic carbon will be around δ 36 ppm, while the other methylene carbons will appear in the δ 22-32 ppm range. The terminal methyl carbon will be the most shielded, appearing around δ 14 ppm.

Conclusion

This technical guide has provided a detailed overview of the key physical properties of 1,3-Dibromo-5-tetradecylbenzene, a compound of significant interest for synthetic and materials chemistry. The tabulated physical data, coupled with the detailed experimental protocols for their determination, offer a valuable resource for researchers. Furthermore, the predicted ¹H and ¹³C NMR spectral data provide a strong basis for the structural characterization of this molecule. The comprehensive information presented here is intended to facilitate the safe and effective use of 1,3-Dibromo-5-tetradecylbenzene in a variety of scientific applications.

References

Sources

An In-depth Technical Guide to 1,3-Dibromo-5-tetradecylbenzene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dibromo-5-tetradecylbenzene is a substituted aromatic compound characterized by a benzene ring functionalized with two bromine atoms at the meta positions and a long C14 alkyl chain (tetradecyl group). This unique trifunctional arrangement makes it a valuable intermediate in organic synthesis, offering a platform for the construction of complex molecular architectures. The presence of two bromine atoms provides reactive sites for various cross-coupling reactions, while the long alkyl chain imparts significant lipophilicity, a property of considerable interest in the development of novel materials and therapeutic agents. This guide provides a comprehensive overview of the key physical properties, a plausible synthetic route, and potential applications of 1,3-Dibromo-5-tetradecylbenzene, with a focus on its relevance to researchers in materials science and drug discovery.

Physicochemical Properties

A key physical constant for the characterization of a solid organic compound is its melting point. For 1,3-Dibromo-5-tetradecylbenzene, this property is a crucial indicator of purity.

| Property | Value | Source(s) |

| Melting Point | 35.0 to 39.0 °C | [1] |

| Reference Melting Point | 37 °C | [1] |

| Molecular Formula | C₂₀H₃₂Br₂ | [1] |

| Molecular Weight | 432.28 g/mol | [1] |

| Appearance | White to light yellow or light orange powder/crystal | [1] |

| Solubility | Soluble in Toluene | [1] |

| Boiling Point | 210 °C at 0.2 mmHg | [1] |

| Purity (typical) | >97.0% (GC) | [1] |

Experimental Protocol: Melting Point Determination

The determination of a sharp melting point range is a fundamental technique to assess the purity of a crystalline solid. The procedure described here is a standard method using a capillary melting point apparatus.

Principle

A small, finely powdered sample of the crystalline solid is packed into a thin-walled capillary tube and heated at a controlled rate. The temperature at which the first drop of liquid is observed and the temperature at which the entire sample has melted are recorded as the melting point range. Pure compounds typically exhibit a sharp melting point range of 0.5-1.0 °C. Impurities tend to depress and broaden the melting point range.

Step-by-Step Methodology

-

Sample Preparation:

-

Ensure the 1,3-Dibromo-5-tetradecylbenzene sample is dry and finely powdered. If necessary, gently crush the crystals on a watch glass using a spatula.

-

Press the open end of a capillary tube into the powder to collect a small amount of the sample.

-

-

Packing the Capillary Tube:

-

Invert the capillary tube and gently tap it on a hard surface to pack the sample into the closed end.

-

Repeat the loading process until a packed column of 2-3 mm in height is achieved. A densely packed sample ensures uniform heat transfer.

-

-

Melting Point Apparatus Setup:

-

Insert the packed capillary tube into the sample holder of the melting point apparatus.

-

Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the heating block.

-

-

Measurement:

-

If the approximate melting point is unknown, a rapid preliminary heating can be performed to determine a rough estimate.

-

For an accurate measurement, start heating at a rate that allows the temperature to rise steadily.

-

As the temperature approaches the expected melting point (around 30-35 °C for 1,3-Dibromo-5-tetradecylbenzene), reduce the heating rate to 1-2 °C per minute.

-

Carefully observe the sample through the magnifying lens.

-

-

Data Recording:

-

Record the temperature at which the first droplet of liquid appears (T₁).

-

Record the temperature at which the last solid crystal melts (T₂).

-

The melting point is reported as the range T₁ - T₂.

-

Self-Validation and Trustworthiness

-

Calibration: Regularly calibrate the thermometer of the melting point apparatus using certified standards with known melting points.

-

Heating Rate: A slow heating rate near the melting point is crucial for an accurate determination. A fast rate can lead to a reading higher than the true melting point.

-

Sample Packing: Consistent and proper sample packing ensures reproducible results.

Experimental Workflow Diagram

Caption: Workflow for the determination of the melting point of 1,3-Dibromo-5-tetradecylbenzene.

Synthesis of 1,3-Dibromo-5-tetradecylbenzene

A plausible and efficient method for the synthesis of 1,3-Dibromo-5-tetradecylbenzene is the Friedel-Crafts alkylation of 1,3-dibromobenzene with a suitable tetradecylating agent. This electrophilic aromatic substitution reaction introduces the long alkyl chain onto the aromatic ring.

Underlying Principle

The Friedel-Crafts alkylation involves the generation of a carbocation or a related electrophilic species from an alkyl halide or alkene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). This electrophile then attacks the electron-rich aromatic ring of 1,3-dibromobenzene. The bromine atoms are deactivating but ortho-, para-directing. However, due to steric hindrance at the positions ortho to the bromine atoms, the substitution is expected to occur predominantly at the C5 position, which is para to one bromine and meta to the other.

Proposed Synthetic Protocol

-

Reaction Setup:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add 1,3-dibromobenzene (1.0 equivalent) and a suitable anhydrous solvent such as dichloromethane or carbon disulfide.

-

Cool the flask in an ice bath.

-

-

Catalyst Addition:

-

Carefully add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) to the stirred solution.

-

-

Addition of Alkylating Agent:

-

Slowly add 1-tetradecene or 1-chlorotetradecane (1.05 equivalents) dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C. The reaction is exothermic.

-

-

Reaction Progression:

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 4-6 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Work-up:

-

Pour the reaction mixture slowly onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer. Extract the aqueous layer with the same solvent.

-

Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1,3-Dibromo-5-tetradecylbenzene.

-

Logical Relationship in Synthesis

Caption: Proposed synthetic pathway for 1,3-Dibromo-5-tetradecylbenzene via Friedel-Crafts alkylation.

Applications in Research and Development

The unique structure of 1,3-Dibromo-5-tetradecylbenzene makes it a versatile building block in several areas of chemical research, particularly in drug discovery and materials science.

Synthesis of Novel Organic Semiconductors

The rigid aromatic core and the potential for further functionalization via the bromine atoms make this compound an attractive precursor for the synthesis of organic semiconductors. The long alkyl chain can enhance solubility in organic solvents, which is crucial for solution-based processing of electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Precursor for Liquid Crystals

The combination of a rigid aromatic core and a long, flexible alkyl chain is a common structural motif in calamitic (rod-shaped) liquid crystals. By replacing the bromine atoms with other functional groups, it is possible to design and synthesize novel liquid crystalline materials with specific phase behaviors and electro-optical properties.

Building Block for Bioactive Molecules in Drug Discovery

In the context of drug development, the 1,3-dibromo-5-alkylbenzene scaffold can be elaborated into more complex molecules with potential therapeutic applications.

-

Cross-Coupling Reactions: The two bromine atoms can be selectively replaced using various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide range of substituents, enabling the construction of diverse chemical libraries for high-throughput screening.

-

Lipophilicity Modification: The tetradecyl chain provides significant lipophilicity. In drug design, tuning the lipophilicity of a molecule is critical for optimizing its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to cross cell membranes and interact with hydrophobic binding pockets of target proteins.

-

Scaffold for Kinase Inhibitors: The disubstituted benzene ring can serve as a core scaffold for the development of kinase inhibitors. Many kinase inhibitors feature a central aromatic ring from which various functional groups protrude to interact with the ATP-binding site of the kinase. The ability to functionalize the 1,3-Dibromo-5-tetradecylbenzene core at two distinct positions provides a powerful tool for structure-activity relationship (SAR) studies.

Conclusion

1,3-Dibromo-5-tetradecylbenzene is a valuable and versatile chemical intermediate with a well-defined melting point that serves as a reliable indicator of its purity. Its synthesis can be achieved through established methods such as Friedel-Crafts alkylation. The strategic placement of two reactive bromine atoms and a long lipophilic alkyl chain on an aromatic core makes it a highly attractive building block for the synthesis of advanced materials and complex organic molecules with potential applications in the pharmaceutical industry. The methodologies and data presented in this guide are intended to provide a solid foundation for researchers and scientists working with this compound.

References

-

Wikipedia. Friedel–Crafts reaction. [Link]

-

University of Houston. Melting Point Apparatus Guidelines. [Link]

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

Sources

An In-Depth Technical Guide to 1,3-Dibromo-5-tetradecylbenzene for Advanced Research Applications

Introduction: A Versatile Scaffold for Innovation

1,3-Dibromo-5-tetradecylbenzene is a unique aromatic compound characterized by a long C14 alkyl chain and two bromine atoms positioned meta to each other and to the alkyl group. This trifunctional arrangement offers a versatile platform for complex organic synthesis, making it a molecule of significant interest to researchers in drug discovery, materials science, and specialty chemicals. The long lipophilic alkyl chain provides solubility in organic media and can be leveraged to influence self-assembly and molecular orientation in various applications. The two bromine atoms serve as reactive handles for a variety of cross-coupling reactions, allowing for the strategic introduction of diverse functionalities. This guide provides a comprehensive overview of the chemical properties, a predictive synthesis protocol, and the potential applications of 1,3-Dibromo-5-tetradecylbenzene, designed to empower researchers and drug development professionals in their scientific endeavors.

Chemical Structure and Physicochemical Properties

The molecular structure of 1,3-Dibromo-5-tetradecylbenzene consists of a benzene ring substituted with two bromine atoms at the 1 and 3 positions, and a tetradecyl group at the 5 position.

Key Identifiers and Properties

| Property | Value | Source(s) |

| IUPAC Name | 1,3-Dibromo-5-tetradecylbenzene | N/A |

| CAS Number | 157761-91-6 | [1][2] |

| Molecular Formula | C₂₀H₃₂Br₂ | [3] |

| Molecular Weight | 432.28 g/mol | [3] |

| Appearance | White to light yellow/orange powder or crystal | |

| Melting Point | 35.0 to 39.0 °C | |

| Boiling Point | 210 °C at 0.2 mmHg | [2][3] |

| Solubility | Soluble in toluene | [3] |

| Purity (Typical) | >97.0% (GC) | [4] |

Predictive Synthesis Protocol: A Pathway to 1,3-Dibromo-5-tetradecylbenzene

Step 1: Friedel-Crafts Alkylation of Benzene with 1-Tetradecene

This initial step involves the electrophilic substitution of a tetradecyl group onto the benzene ring. The use of an alkene precursor is a common and effective method for introducing long alkyl chains.

Methodology:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), place anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in anhydrous benzene (serving as both reactant and solvent).

-

Reagent Addition: Cool the flask in an ice bath (0-5 °C). Slowly add 1-tetradecene (1.0 equivalent) dropwise from the dropping funnel to the stirred suspension over 30 minutes.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Carefully quench the reaction by slowly pouring the mixture over crushed ice. Separate the organic layer and extract the aqueous layer with diethyl ether or dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude tetradecylbenzene can be purified by vacuum distillation.

Step 2: Bromination of Tetradecylbenzene

The second step introduces two bromine atoms onto the tetradecylbenzene ring. The long alkyl chain is an ortho-, para-directing group. However, to achieve the desired 1,3-dibromo-5-tetradecyl substitution pattern, a bromination under conditions that favor meta-substitution relative to the initial bromine is necessary, or a multi-step process involving directing groups may be required for precise regiocontrol. A direct di-bromination is likely to yield a mixture of isomers. For the purpose of this predictive protocol, a direct di-bromination is described, which may require subsequent purification to isolate the desired isomer.

Methodology:

-

Reaction Setup: In a round-bottom flask protected from light, dissolve the purified tetradecylbenzene (1.0 equivalent) in a suitable solvent such as carbon tetrachloride or glacial acetic acid.

-

Catalyst Addition: Add a catalytic amount of iron powder or iron(III) bromide (FeBr₃).

-

Bromine Addition: Slowly add liquid bromine (2.2 equivalents) dropwise to the stirred solution at room temperature. The reaction is exothermic, and the flask may need to be cooled in a water bath to maintain the temperature.

-

Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours, or until the bromine color has dissipated. Monitor the reaction by GC-MS to observe the formation of the dibrominated product.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bisulfite to remove any unreacted bromine.

-

Purification: Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate. After filtration and removal of the solvent, the crude product, likely a mixture of isomers, will require purification by column chromatography on silica gel or by recrystallization to isolate the 1,3-dibromo-5-tetradecylbenzene isomer.

Spectroscopic Profile (Predictive)

While experimental spectra for 1,3-Dibromo-5-tetradecylbenzene are not publicly available, a predictive analysis based on the known spectral data of analogous compounds can provide valuable insights for its characterization.

¹H NMR Spectroscopy (Proton NMR)

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the long alkyl chain.

-

Aromatic Region (δ 7.0-7.5 ppm): The three aromatic protons will likely appear as two distinct signals. The proton at the C2 position (between the two bromine atoms) would be a triplet (or a broadened singlet), and the two equivalent protons at the C4 and C6 positions would appear as a doublet.

-

Benzylic Protons (δ 2.5-2.7 ppm): The two protons on the carbon of the tetradecyl chain directly attached to the benzene ring will appear as a triplet, deshielded due to the aromatic ring.

-

Alkyl Chain Protons (δ 1.2-1.6 ppm): The methylene protons of the long alkyl chain will appear as a broad multiplet.

-

Terminal Methyl Protons (δ 0.8-0.9 ppm): The three protons of the terminal methyl group of the tetradecyl chain will appear as a triplet.

¹³C NMR Spectroscopy (Carbon-13 NMR)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

-

Aromatic Carbons (δ 120-145 ppm): Six distinct signals are expected for the aromatic carbons. The carbons attached to the bromine atoms will be significantly shifted.

-

Alkyl Chain Carbons (δ 14-36 ppm): A series of signals will be observed for the fourteen carbons of the tetradecyl chain.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) would be expected to show a molecular ion peak (M⁺) with a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). The fragmentation pattern would likely involve the loss of the alkyl chain and bromine atoms. A prominent fragment would be the tropylium ion or a related benzylic cation.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for:

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-2960 cm⁻¹

-

C=C stretching (aromatic): ~1450-1600 cm⁻¹

-

C-Br stretching: ~500-600 cm⁻¹

Reactivity and Potential Applications in Research and Development

The unique trifunctional nature of 1,3-Dibromo-5-tetradecylbenzene makes it a promising building block for the synthesis of a variety of complex molecules with potential applications in drug discovery and materials science.

A Versatile Intermediate in Cross-Coupling Reactions

The two bromine atoms are excellent leaving groups for a range of palladium-catalyzed cross-coupling reactions, including:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the synthesis of complex biaryl structures or the attachment of other organic moieties.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups, which are versatile functional handles for further transformations.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, leading to the synthesis of novel substituted anilines.

-

Heck Coupling: Reaction with alkenes to form new C-C bonds.

The differential reactivity of the two bromine atoms, potentially influenced by the bulky tetradecyl group, could allow for selective mono-functionalization under carefully controlled reaction conditions.

Potential in Drug Discovery

While there are no specific reports on the use of 1,3-Dibromo-5-tetradecylbenzene in drug development, the structural motifs that can be accessed from this starting material are prevalent in many biologically active compounds. The long alkyl chain can enhance lipophilicity, which may improve membrane permeability and oral bioavailability of drug candidates. The dibrominated aromatic core can serve as a scaffold for the synthesis of kinase inhibitors, GPCR modulators, and other therapeutic agents. The ability to perform sequential, regioselective cross-coupling reactions allows for the generation of diverse chemical libraries for high-throughput screening.[5][6]

Applications in Materials Science

The combination of a rigid aromatic core and a long, flexible alkyl chain makes 1,3-Dibromo-5-tetradecylbenzene an interesting candidate for the synthesis of functional organic materials. The tetradecyl group can promote self-assembly into ordered structures, which is a desirable property for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The dibromo functionality allows for the incorporation of this building block into conjugated polymers and dendrimers with tailored electronic and optical properties.

Safety and Handling

1,3-Dibromo-5-tetradecylbenzene is classified as an irritant. It is important to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Precautionary Statements: P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Conclusion

1,3-Dibromo-5-tetradecylbenzene represents a valuable and versatile building block for advanced organic synthesis. Its unique combination of a long alkyl chain and two reactive bromine atoms on an aromatic core provides a powerful tool for the construction of complex molecules with potential applications in medicinal chemistry and materials science. This technical guide has provided a comprehensive overview of its properties, a predictive synthesis protocol, and its potential for future research and development. As a Senior Application Scientist, I encourage the scientific community to explore the full potential of this intriguing molecule in their quest for novel discoveries and innovations.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 1,3-Dibromo-5-(trifluoromethoxy)benzene in Modern Drug Discovery. Retrieved January 19, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Advanced Synthesis: The Role of 1,3-Dibromo-5-fluorobenzene. Retrieved January 19, 2026, from [Link]

-

CP Lab Safety (n.d.). 1,3-Dibromo-5-tetradecylbenzene, 97%+ (GC), C20H32Br2, 1 gram. Retrieved January 19, 2026, from [Link]

-

PubChem (n.d.). Tetradecylbenzene. Retrieved January 19, 2026, from [Link]

Sources

Introduction: Unlocking Molecular Complexity with a Versatile Building Block

An In-depth Technical Guide to 1,3-Dibromo-5-tetradecylbenzene for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical synthesis, particularly within materials science and pharmaceutical development, the strategic selection of starting materials is paramount. 1,3-Dibromo-5-tetradecylbenzene (CAS No. 157761-91-6) emerges as a uniquely valuable intermediate. Its structure, featuring a benzene ring functionalized with two bromine atoms in a meta-arrangement and a long C14 alkyl (tetradecyl) chain, offers a powerful combination of reactive handles and property-modifying elements.

The dibromo functionality serves as a versatile platform for sequential and site-selective cross-coupling reactions, enabling the construction of complex molecular architectures. Simultaneously, the long tetradecyl chain imparts significant lipophilicity, a critical parameter for influencing solubility, molecular packing in organic electronics, and the pharmacokinetic profiles of potential drug candidates. This guide provides a comprehensive overview of the commercial availability, physicochemical properties, handling, and synthetic utility of 1,3-Dibromo-5-tetradecylbenzene, offering field-proven insights for its effective application in research and development.

Section 1: Physicochemical Properties and Specifications

A thorough understanding of a compound's properties is the foundation of its successful application. 1,3-Dibromo-5-tetradecylbenzene is typically supplied as a low-melting solid, and its key specifications, as consolidated from leading suppliers, are detailed below.

| Property | Value | Reference(s) |

| CAS Number | 157761-91-6 | [1][2][3] |

| Molecular Formula | C₂₀H₃₂Br₂ | [2][3] |

| Molecular Weight | 432.28 g/mol | [2] |

| Appearance | White to light yellow or light orange powder/crystal | [1] |

| Purity (Typical) | >97.0% (by Gas Chromatography) | [1][2][3] |

| Melting Point | 35.0 to 39.0 °C | [1] |

| Boiling Point | 210 °C at 0.2 mmHg | [1][2] |

| Solubility | Soluble in Toluene | [1][2] |

Section 2: Commercial Availability and Procurement

1,3-Dibromo-5-tetradecylbenzene is readily available from several specialized chemical suppliers, making it an accessible building block for both academic and industrial laboratories. Procurement in research quantities is straightforward, with options for bulk quoting available for scale-up operations.

| Supplier | Product Number (Example) | Available Quantities (Typical) | Purity |

| Tokyo Chemical Industry (TCI) | D5258 | 1g, 5g | >97.0% (GC)[1] |

| Labsolu | D404211 | 1g, 5g | >97.0% (GC) |

| CP Lab Safety | - | 1g | 97%+ (GC)[3] |

| Aladdin | - | 1g, 5g | Not specified[4] |

| REALAB LLC | D5258-1G, D5258-5G | 1g, 5g | Not specified |

Section 3: Safety, Handling, and Storage

Proper handling and storage are critical to ensure the stability of 1,3-Dibromo-5-tetradecylbenzene and the safety of laboratory personnel. The compound is classified with GHS07 pictogram, indicating it requires careful handling.[1][2]

Safety Profile:

-

Hazard Statements:

-

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[1]

-

P280: Wear protective gloves/eye protection/face protection.[1]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[1]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.[1]

-

P337 + P313: If eye irritation persists: Get medical advice/attention.[1]

-

Handling Protocol:

-

Work in a well-ventilated area or a chemical fume hood.

-

Wear standard personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

In case of accidental contact, follow the first-aid measures outlined in the precautionary statements.

Storage Recommendations:

-

Store in a tightly sealed container.

-

Keep in a cool, dark place. Suppliers recommend storage at <15°C for optimal long-term stability.[1]

-

The compound is stable under standard ambient conditions.

Section 4: Synthetic Utility in Modern Drug Discovery

The true value of 1,3-Dibromo-5-tetradecylbenzene lies in its synthetic versatility. The two bromine atoms are excellent leaving groups for various palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern medicinal chemistry.[5] This allows for the programmed introduction of diverse substituents to build up molecular complexity.

The presence of two reactive sites allows for either a one-pot double coupling or a stepwise, selective functionalization, providing precise control over the final molecular structure. The long alkyl chain is not merely a passive substituent; it is a critical modulator of physicochemical properties. In drug development, increasing a molecule's lipophilicity can enhance its ability to cross cell membranes, improve its pharmacokinetic profile, and influence its binding to biological targets.[5]

Caption: Synthetic workflow using 1,3-Dibromo-5-tetradecylbenzene.

Section 5: Quality Control and Analytical Verification

Ensuring the identity and purity of starting materials is a self-validating step in any synthetic protocol. Given that suppliers specify purity by Gas Chromatography (GC), this is the primary method for quality control.

Protocol for Purity Verification by GC:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 1,3-Dibromo-5-tetradecylbenzene and dissolve it in 1 mL of a suitable solvent like Toluene or Dichloromethane.

-

Instrument Setup:

-

Column: Use a standard non-polar capillary column (e.g., DB-1 or HP-5).

-

Injector: Set the temperature to 250°C.

-

Detector (FID): Set the temperature to 300°C.

-

Oven Program: Start at 150°C, hold for 1 minute, then ramp up to 280°C at a rate of 15°C/minute. Hold at 280°C for 5 minutes.

-

-

Injection: Inject 1 µL of the prepared sample.

-

Analysis: The primary peak corresponds to 1,3-Dibromo-5-tetradecylbenzene. Calculate the purity by integrating the peak area and expressing it as a percentage of the total area of all peaks. A purity of >97% should be confirmed.

-

Structure Confirmation: While GC confirms purity, Nuclear Magnetic Resonance (NMR) spectroscopy is essential for unambiguous structure confirmation, as noted by suppliers like TCI.[1] A ¹H NMR spectrum should show characteristic signals for the aromatic protons and the aliphatic protons of the tetradecyl chain, with integrations matching the expected proton counts.

Section 6: Predictive Protocol: Suzuki Cross-Coupling for Derivatization

To illustrate the synthetic potential, this section provides a robust, field-proven protocol for a Suzuki cross-coupling reaction, a powerful tool for forming carbon-carbon bonds.

Caption: Catalytic cycle of the Suzuki cross-coupling reaction.

Experimental Protocol: Monofunctionalization of 1,3-Dibromo-5-tetradecylbenzene

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1,3-Dibromo-5-tetradecylbenzene (432 mg, 1.0 mmol), Phenylboronic acid (134 mg, 1.1 mmol), and Potassium Carbonate (414 mg, 3.0 mmol).

-

Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (58 mg, 0.05 mmol).

-

Solvent Addition: Add a degassed solvent mixture of Toluene (8 mL) and Water (2 mL).

-

Reaction Conditions: Heat the mixture to 90°C and stir vigorously for 4-6 hours. The causality here is that heat is required to drive the catalytic cycle, and the biphasic solvent system facilitates the interaction of both organic and inorganic reagents.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting material. This is a critical self-validating step to ensure the reaction proceeds to completion.

-

Work-up: Cool the reaction to room temperature. Add 20 mL of water and extract with Ethyl Acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Sodium Sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the monofunctionalized product.

Conclusion

1,3-Dibromo-5-tetradecylbenzene is a commercially accessible and highly versatile chemical intermediate. Its bifunctional aromatic core allows for precise and complex molecular engineering via established cross-coupling methodologies, while the long alkyl chain provides a powerful lever for tuning physicochemical properties. For researchers in drug development and materials science, this compound represents a valuable platform for synthesizing novel molecules with tailored functions, bridging the gap between fundamental building blocks and high-performance applications.

References

-

1,3-Dibromo-5-tetradecylbenzene | REALAB LLC. (n.d.). REALAB LLC. [Link]

-

1,3-Dibromo-5-tetradecylbenzene, 97%+ (GC), C20H32Br2, 1 gram - CP Lab Safety. (n.d.). CP Lab Safety. [Link][3]

-

The Crucial Role of 1,3-Dibromo-5-(trifluoromethoxy)benzene in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link][5]

Sources

The Strategic Polymerization of 1,3-Dibromo-5-tetradecylbenzene: A Technical Guide for Advanced Material Synthesis

Abstract

This technical guide provides an in-depth exploration of 1,3-dibromo-5-tetradecylbenzene as a versatile monomer for the synthesis of advanced functional polymers. Tailored for researchers, scientists, and professionals in drug development and materials science, this document elucidates the strategic considerations underpinning the polymerization of this unique aromatic building block. By leveraging established palladium- and nickel-catalyzed cross-coupling methodologies, such as Suzuki and Yamamoto polycondensations, novel polymeric architectures with precisely engineered properties can be achieved. This guide offers not only detailed, field-proven experimental protocols but also a deep dive into the causality behind experimental choices, ensuring a robust and reproducible synthetic framework.

Introduction: The Architectural Versatility of 1,3-Dibromo-5-tetradecylbenzene

1,3-Dibromo-5-tetradecylbenzene is a uniquely functionalized aromatic monomer poised for a significant role in the development of next-generation materials. Its trifunctional nature—two reactive bromine atoms at the meta positions and a long, solubilizing tetradecyl chain—offers a powerful toolkit for polymer chemists. The dibromo functionality serves as a linchpin for a variety of cross-coupling reactions, enabling the formation of rigid polyphenylene backbones. Simultaneously, the long alkyl chain imparts solubility, a critical attribute for the solution-phase processing of otherwise intractable conjugated polymers. This unique combination of a rigid backbone and flexible side chains allows for the creation of materials that are both structurally defined and processable, a key requirement for applications in organic electronics, drug delivery matrices, and advanced coatings.

The strategic placement of the bromine atoms in a 1,3,5-substitution pattern dictates a non-linear, kinked polymer architecture. This structural feature disrupts extensive π-stacking between polymer chains, further enhancing solubility and influencing the morphological and electronic properties of the resulting materials. This guide will delve into the two primary polymerization pathways for this monomer: Suzuki and Yamamoto polycondensations.

Monomer Profile: 1,3-Dibromo-5-tetradecylbenzene

A thorough understanding of the monomer's properties is paramount for successful and reproducible polymerization.

| Property | Value | Reference(s) |

| CAS Number | 157761-91-6 | [1] |

| Molecular Formula | C₂₀H₃₂Br₂ | [1] |

| Molecular Weight | 432.28 g/mol | [1] |

| Appearance | White to light yellow powder/crystal | [2] |

| Melting Point | 37 °C | [3] |

| Boiling Point | 210 °C at 0.2 mmHg | [3] |

| Solubility | Soluble in toluene, THF, chloroform | [3] |

| Purity | >97.0% (GC) | [2] |

Safety Information: Causes skin and serious eye irritation.[2] Always consult the Safety Data Sheet (SDS) from the supplier before handling. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory.

Polymerization Methodologies: A Tale of Two Couplings

The polymerization of 1,3-dibromo-5-tetradecylbenzene is most effectively achieved through palladium-catalyzed Suzuki polycondensation or nickel-mediated Yamamoto homocoupling. The choice between these methods will depend on the desired polymer characteristics, available co-monomers, and tolerance to specific reaction conditions.

Suzuki Polycondensation: Building with Boron

Suzuki polycondensation is a powerful and versatile method for the synthesis of polyphenylenes.[4] It involves the palladium-catalyzed cross-coupling of an aryl dihalide with an aryl diboronic acid or ester. This approach offers excellent functional group tolerance and generally proceeds under relatively mild conditions. For the polymerization of 1,3-dibromo-5-tetradecylbenzene, it can be reacted with a suitable aromatic diboronic acid to yield a well-defined alternating copolymer.

-

Catalyst System: A palladium(0) catalyst, such as Pd(PPh₃)₄ or one generated in situ from a Pd(II) precursor and a phosphine ligand, is the cornerstone of the catalytic cycle. The choice of ligand can influence catalyst stability and reactivity.

-

Base: A base, typically an aqueous solution of sodium or potassium carbonate, is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.

-

Solvent System: A two-phase solvent system, such as toluene/water or dioxane/water, is often employed to dissolve both the organic monomer and the inorganic base. Phase-transfer catalysts can be beneficial in some cases.

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, necessitating that the reaction be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation.

Materials:

-

1,3-Dibromo-5-tetradecylbenzene

-

Aromatic diboronic acid or ester (e.g., 1,4-phenylenediboronic acid)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene (anhydrous, degassed)

-

Deionized water (degassed)

-

Methanol

-

Standard glassware for inert atmosphere reactions (Schlenk line)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 1,3-dibromo-5-tetradecylbenzene (1.00 eq), the aromatic diboronic acid (1.00 eq), and potassium carbonate (4.00 eq).

-